sphinga-4E,8Z-dienine

Vue d'ensemble

Description

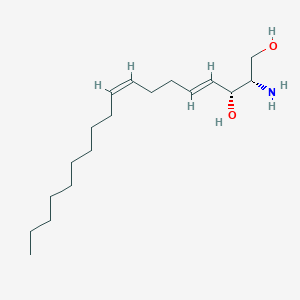

Sphinga-4E,8Z-dienine is a naturally occurring sphingolipid, which is a class of lipids that play crucial roles in cellular structure and signaling. This compound is characterized by its unique chemical structure, which includes a long-chain base with double bonds at positions 4 and 8 in the E and Z configurations, respectively .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of sphinga-4E,8Z-dienine typically involves the use of long-chain fatty acids as starting materials. The process includes several steps such as hydroxylation, amination, and desaturation to introduce the necessary functional groups and double bonds. Specific reaction conditions, such as temperature, pH, and catalysts, are carefully controlled to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Sphinga-4E,8Z-dienine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of saturated sphingoid bases.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions include hydroxylated sphingolipids, saturated sphingoid bases, and various substituted derivatives, each with distinct biological activities and applications .

Applications De Recherche Scientifique

Sphinga-4E,8Z-dienine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of complex sphingolipids and as a model compound for studying lipid chemistry.

Biology: In biological research, this compound is used to study cell membrane structure and function, as well as signaling pathways involving sphingolipids.

Medicine: This compound has potential therapeutic applications, including the treatment of diseases related to sphingolipid metabolism and signaling.

Mécanisme D'action

Sphinga-4E,8Z-dienine exerts its effects through interactions with specific molecular targets and pathways. It is involved in the regulation of cell membrane fluidity and the recruitment of signaling proteins. The compound can modulate various cellular processes, including apoptosis, proliferation, and differentiation, by interacting with sphingolipid receptors and enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sphingosine: A sphingolipid with a single double bond at position 4.

Sphinganine: A saturated sphingoid base without double bonds.

Phytosphingosine: A sphingolipid with additional hydroxyl groups.

Uniqueness

Sphinga-4E,8Z-dienine is unique due to its specific double bond configuration, which imparts distinct biological activities and physicochemical properties. This configuration allows it to participate in unique signaling pathways and interactions that are not observed with other sphingolipids .

Activité Biologique

Sphinga-4E,8Z-dienine, also known as 4,8-sphingadienine (4,8-SD), is a sphingolipid base that has garnered attention for its diverse biological activities, particularly in the context of inflammation and cellular signaling. This article explores the compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique double bond configuration at the 4 and 8 positions of its sphingoid backbone. The synthesis of this compound typically involves enzymatic pathways that convert simpler sphingoid bases into more complex structures. For instance, research indicates that 4,8-SD can be synthesized from dietary sources such as pineapple glucosylceramide (P-GlcCer) .

Biological Functions

1. Anti-inflammatory Properties

Numerous studies have demonstrated the anti-inflammatory effects of this compound. In particular, it has been shown to inhibit the expression of inflammatory markers in endothelial cells. For example:

- TNF-α and LPS Induction : In human umbilical vein endothelial cells (HUVEC), 4,8-SD significantly reduced the upregulation of E-selectin and IL-8 induced by TNF-α and lipopolysaccharides (LPS). The half-maximal inhibitory concentrations (IC50) were determined to be approximately 15.4 µM for IL-8 and 6.0 µM for E-selectin under LPS stimulation .

| Inflammatory Stimulus | Marker | IC50 (µM) |

|---|---|---|

| TNF-α | IL-8 | 15.4 |

| TNF-α | E-selectin | 6.8 |

| LPS | IL-8 | 6.0 |

| LPS | E-selectin | 4.2 |

2. Cytotoxic Effects

While this compound exhibits anti-inflammatory properties, it also demonstrates cytotoxic effects at higher concentrations. Studies have indicated that concentrations exceeding 30 µM can lead to cytotoxicity in HUVEC cells . This duality suggests that while 4,8-SD can modulate inflammatory responses beneficially, careful consideration of dosage is essential to avoid adverse effects.

3. Antiviral Activity

Research has identified this compound derivatives as potential antiviral agents. A notable study highlighted erythro-sphinga-4,8-dienine-N-palmitate extracted from the green alga Ulva fasciata, which exhibited significant antiviral properties against certain viral strains . This finding underscores the potential therapeutic applications of sphingolipid derivatives in virology.

Case Studies

Case Study 1: Dietary Influence on Inflammation

A study evaluated the impact of dietary glucosylceramide from pineapples on type I hypersensitivity reactions. It was found that dietary intake of P-GlcCer rich in this compound could suppress inflammatory responses in animal models . The results suggest a promising avenue for dietary interventions in managing inflammatory conditions.

Case Study 2: Sphingolipid Modulation in Disease Models

In another study focusing on animal models of inflammation, the administration of this compound resulted in a marked reduction in pro-inflammatory cytokines and adhesion molecules during experimental arthritis . This case illustrates the potential for utilizing sphingolipids as therapeutic agents in chronic inflammatory diseases.

Research Findings and Future Directions

The research surrounding this compound highlights its multifaceted role in cellular processes:

- Mechanisms of Action : Further investigation into the molecular mechanisms by which this compound exerts its anti-inflammatory effects is warranted. Understanding these pathways could enhance its application in clinical settings.

- Long-term Effects : Studies assessing the long-term effects of this compound exposure on cellular health and inflammatory responses are necessary to establish safe dosage guidelines and therapeutic protocols.

Propriétés

IUPAC Name |

(2S,3R,4E,8Z)-2-aminooctadeca-4,8-diene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,14-15,17-18,20-21H,2-9,12-13,16,19H2,1H3/b11-10-,15-14+/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQVJTLVVBJRJG-NZDSQIAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C\CC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.